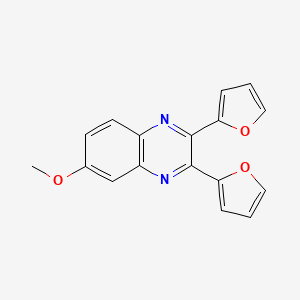

2,3-Di-2-furanyl-6-methoxyquinoxaline

CAS No.:

Cat. No.: VC10973493

Molecular Formula: C17H12N2O3

Molecular Weight: 292.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H12N2O3 |

|---|---|

| Molecular Weight | 292.29 g/mol |

| IUPAC Name | 2,3-bis(furan-2-yl)-6-methoxyquinoxaline |

| Standard InChI | InChI=1S/C17H12N2O3/c1-20-11-6-7-12-13(10-11)19-17(15-5-3-9-22-15)16(18-12)14-4-2-8-21-14/h2-10H,1H3 |

| Standard InChI Key | KERKANPWIRULOP-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CO3)C4=CC=CO4 |

| Canonical SMILES | COC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CO3)C4=CC=CO4 |

Introduction

Chemical Structure and Physicochemical Properties

The quinoxaline backbone consists of a bicyclic aromatic system formed by fused benzene and pyrazine rings. Substituents at positions 2, 3, and 6 introduce steric and electronic modifications that influence reactivity and biological interactions. The furan rings contribute π-electron density, enhancing the compound’s ability to engage in hydrophobic and hydrogen-bonding interactions with enzymatic targets . The methoxy group at position 6 further modulates electronic distribution, potentially improving solubility and metabolic stability.

While detailed physicochemical data (e.g., melting point, logP) for 2,3-di-2-furanyl-6-methoxyquinoxaline remain limited in publicly available literature, its structural analogs exhibit moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) .

Synthesis and Structural Modification

Condensation-Based Synthesis

A common synthetic route involves the condensation of 2-furylamine with 2,3-dichloroquinoxaline in the presence of a base (e.g., potassium carbonate) under reflux conditions. The reaction typically proceeds in ethanol or acetonitrile, yielding the target compound after purification via recrystallization or column chromatography .

Representative Reaction Pathway:

-

Step 1: Nucleophilic aromatic substitution of chlorine atoms in 2,3-dichloroquinoxaline by 2-furylamine.

-

Step 2: Methoxy group introduction via alkylation or demethylation of protective groups.

-

Step 3: Purification using silica gel chromatography with hexane/ethyl acetate gradients.

Industrial-Scale Production

Continuous flow reactors have been proposed to optimize yield and reduce reaction times. Key parameters include temperature control (160–180°C), solvent selection, and catalyst use (e.g., palladium for cross-coupling reactions) .

Biological Activity and Mechanism of Action

Tyrosine Kinase Inhibition

2,3-Di-2-furanyl-6-methoxyquinoxaline exhibits selective inhibition of type III receptor tyrosine kinases (RTKs), including PDGFRα/β, CSF-1R, and c-KIT. These kinases play critical roles in cell proliferation, survival, and differentiation, making them targets for cancer therapy .

Key Mechanistic Insights:

-

PDGFR Inhibition: Disrupts autophosphorylation of PDGFRβ, impairing downstream signaling pathways (e.g., PI3K/Akt and MAPK) .

-

CSF-1R Modulation: Reduces macrophage recruitment and tumor-associated macrophage (TAM) activity, limiting tumor angiogenesis and metastasis .

Therapeutic Applications

Oncology

Preclinical studies suggest efficacy in:

-

Solid Tumors: Suppression of PDGFR-driven glioblastoma and sarcoma proliferation .

-

Hematologic Malignancies: Targeting c-KIT mutations in gastrointestinal stromal tumors (GISTs) .

Autoimmune and Inflammatory Diseases

-

Rheumatoid Arthritis: CSF-1R inhibition reduces synovial macrophage infiltration, alleviating joint inflammation .

-

Multiple Sclerosis: Modulates T-cell activation via Lck tyrosine kinase inhibition .

Pharmacological Considerations

Structure-Activity Relationships (SAR)

-

Furan Rings: Critical for π-π stacking interactions with kinase ATP-binding pockets.

-

Methoxy Group: Enhances metabolic stability without compromising target affinity .

Toxicity and Pharmacokinetics

Limited data exist for the specific compound, but quinoxaline derivatives generally exhibit moderate hepatic clearance and oral bioavailability. Potential off-target effects include gastrointestinal toxicity and myelosuppression .

Future Directions and Challenges

Clinical Translation

-

Combination Therapies: Synergy with immune checkpoint inhibitors (e.g., anti-PD-1) warrants exploration.

-

Biomarker Development: Identification of PDGFR/CSF-1R overexpression patterns to guide patient stratification.

Synthetic Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume